3-(4-Fluorophenoxy)azetidine
Overview
Description
3-(4-Fluorophenoxy)azetidine is a chemical compound with the molecular formula C9H10FNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenoxy group attached to the azetidine ring, which imparts unique chemical and physical properties. It has a molecular weight of 167.18 g/mol and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)azetidine typically involves the reaction of 4-fluorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-fluorophenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with various functional groups.
Scientific Research Applications
3-(4-Fluorophenoxy)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The azetidine ring, due to its ring strain, is reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)azetidine
- 3-(4-Bromophenoxy)azetidine
- 3-(4-Methylphenoxy)azetidine
Uniqueness
3-(4-Fluorophenoxy)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
3-(4-fluorophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPYYPSOHMOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613695 | |
Record name | 3-(4-Fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702628-84-0 | |
Record name | 3-(4-Fluorophenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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